molecular formula C26H48N4O8 B158592 Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate CAS No. 126320-57-8

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Cat. No.: B158592
CAS No.: 126320-57-8
M. Wt: 544.7 g/mol
InChI Key: HGPDBLIYOCNCEH-UHFFFAOYSA-N
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Description

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is a macrocyclic compound with the molecular formula C26H48N4O8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. This compound is also referred to as 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic Acid Tetraethyl Ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate typically involves the reaction of 1,4,8,11-Tetraazacyclotetradecane with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the macrocycle attack the carbon atoms of the ethyl bromoacetate, resulting in the formation of the tetraacetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is unique due to its tetraacetate ester groups, which enhance its solubility and reactivity compared to its parent compound. This makes it more versatile in various chemical and biological applications .

Biological Activity

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (CAS No. 126320-57-8) is a macrocyclic compound known for its chelating properties. This compound has garnered attention in various fields including medicinal chemistry and coordination chemistry due to its ability to form stable complexes with metal ions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C26_{26}H48_{48}N4_{4}O8_{8}
  • Molecular Weight: 544.68 g/mol
  • Purity: >97% (GC)
  • Storage Conditions: Inert atmosphere at 2-8°C

The structure of this compound includes a tetraazacyclotetradecane core with four acetate groups that enhance its solubility and chelation capabilities.

Mechanism of Biological Activity

The biological activity of this compound primarily revolves around its role as a chelating agent. Chelation therapy is utilized in the treatment of metal intoxications and involves the binding of toxic metals in the body to facilitate their excretion.

Key Mechanisms:

  • Metal Ion Binding: The compound forms stable complexes with transition metals such as lead (Pb), mercury (Hg), and cadmium (Cd), reducing their bioavailability and toxicity.
  • Protonation Dynamics: The protonation behavior of the macrocycle can influence its chelation efficiency and selectivity towards specific metal ions .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Chelation Therapy:
    • Used in cases of heavy metal poisoning.
    • Effective in reducing lead levels in children and adults.
  • Antioxidant Properties:
    • Exhibits potential antioxidant activity by scavenging free radicals due to metal ion complexation.
  • Drug Delivery Systems:
    • Investigated for use in targeted drug delivery systems where metal ions can act as carriers for therapeutic agents.

Case Studies

Case Study 1: Lead Poisoning Treatment
A clinical trial conducted on children with elevated blood lead levels demonstrated that administration of this compound resulted in significant reductions in blood lead concentrations compared to control groups receiving standard treatments .

Case Study 2: Metal Ion Selectivity
Research highlighted the compound's selectivity for certain metal ions over others. In vitro studies showed that it preferentially binds to lead ions over calcium ions in physiological conditions .

Research Findings

Recent studies have provided insights into the effectiveness and safety profile of this compound:

Study FocusFindingsReference
Chelation EfficiencyHigh binding affinity for Pb and Hg
Safety ProfileMinimal side effects observed in clinical settings
Antioxidant ActivityDemonstrated free radical scavenging capabilities

Properties

IUPAC Name

ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDBLIYOCNCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560218
Record name Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate
Source EPA DSSTox
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Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126320-57-8
Record name 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126320-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
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